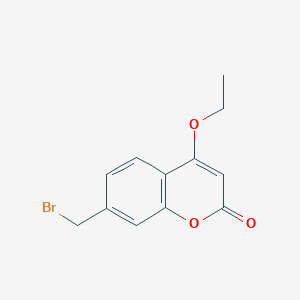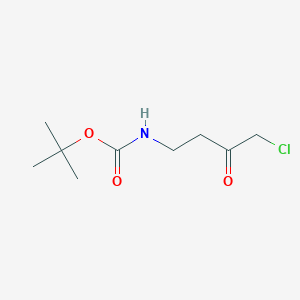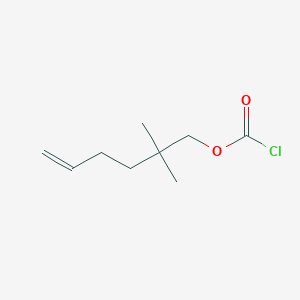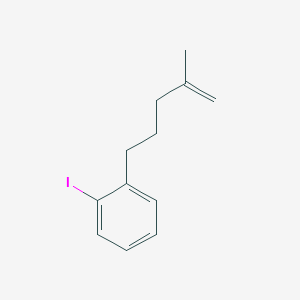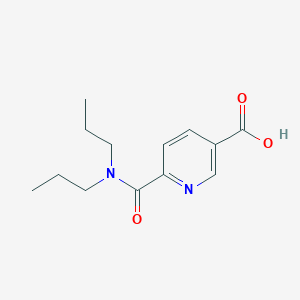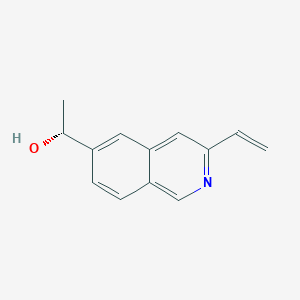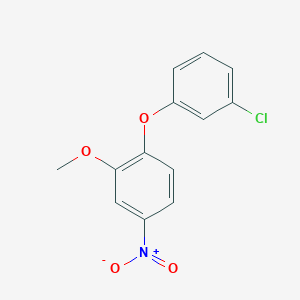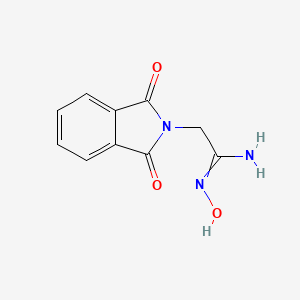
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. These compounds are imide derivatives of phthalic anhydrides and are widely used in various scientific research applications.
準備方法
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide involves several steps. One common synthetic route includes the reaction of phthalic anhydride with ammonia to form phthalimide, which is then further reacted with hydroxylamine to produce the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
For example, in an oxidation reaction, the compound can be oxidized to form a corresponding N-oxide derivative. In a reduction reaction, it can be reduced to form an amine derivative. Substitution reactions may involve the replacement of the hydroxyl group with other functional groups, such as halogens or alkyl groups .
科学的研究の応用
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent. In the industry, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
作用機序
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
The compound’s molecular targets may include enzymes involved in key metabolic pathways, signaling proteins, and receptors. By modulating these targets, the compound can exert its therapeutic effects .
類似化合物との比較
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other phthalimide derivatives, such as 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide and methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate .
These compounds share the phthalimide core structure but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-8(12-16)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,16H,5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXPXIOYUGOPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
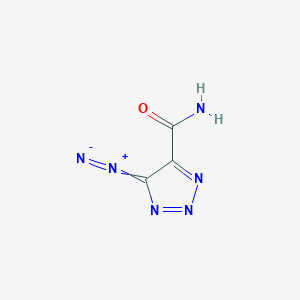
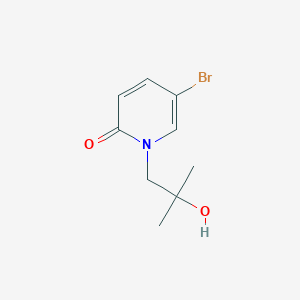
![(2R,4R)-1-(tert-butoxycarbonyl)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-pyrrolidinecarboxylic acid](/img/structure/B8434084.png)
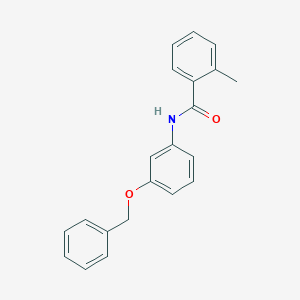
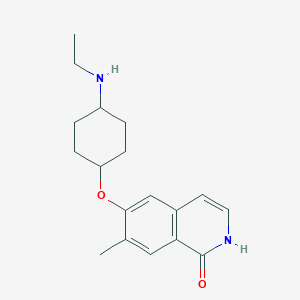
![7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8434105.png)
![9-chloro-2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine](/img/structure/B8434112.png)
